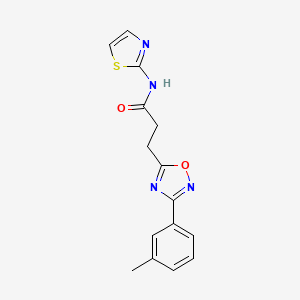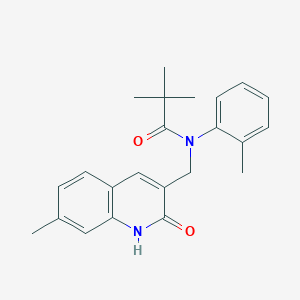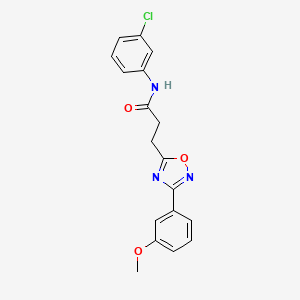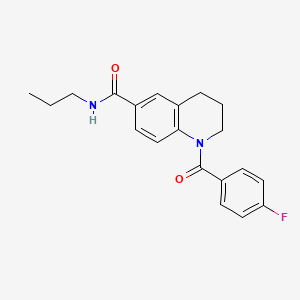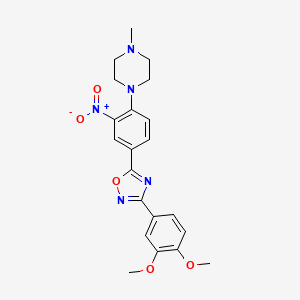
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as PPO, is a chemical compound that has been used extensively in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 309.34 g/mol. PPO is a versatile compound that has been used in a range of applications, including as a fluorescent probe, a photosensitizer, and a polymerization initiator.
科学的研究の応用
PPO has been used extensively in scientific research due to its unique properties. One of the most common applications of PPO is as a fluorescent probe. PPO exhibits strong fluorescence in the blue-green region of the spectrum, making it useful for imaging applications. PPO has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs. In addition, PPO has been used as a polymerization initiator in the synthesis of polymers.
作用機序
The mechanism of action of PPO is not fully understood, but it is believed to involve the formation of a charge transfer complex between PPO and the target molecule. This charge transfer complex can lead to the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. PPO has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
PPO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PPO can induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. PPO has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In vivo studies have shown that PPO can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of PPO is its strong fluorescence, which makes it useful for imaging applications. PPO is also relatively easy to synthesize, making it accessible to researchers. However, PPO has some limitations for lab experiments. For example, PPO is sensitive to light and can photobleach over time, which can limit its usefulness for long-term imaging studies. In addition, PPO can be toxic to cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on PPO. One area of interest is the development of PPO-based imaging probes for use in vivo. Another potential direction is the use of PPO as a photosensitizer in combination with other therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of PPO and its potential applications in other areas of research, such as materials science and catalysis.
合成法
The synthesis of PPO involves several steps. The first step is the preparation of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-propyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with N-methyl-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield PPO. The overall yield of PPO synthesis is typically around 50%.
特性
IUPAC Name |
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-4-11-14-12(19-15-11)8-5-6-9(13-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYQBQDDJKCZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

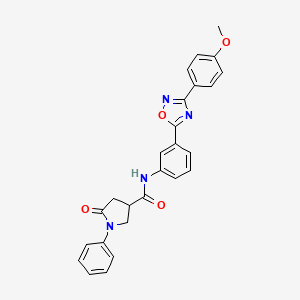
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)


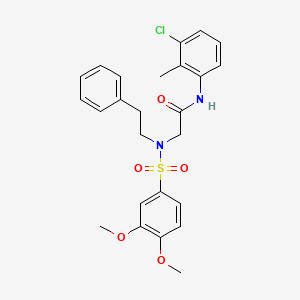
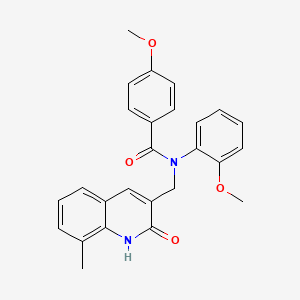
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)
